(2E)-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-3-(thiophen-3-yl)prop-2-enamide
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Description
This compound is a complex organic molecule that contains functional groups such as amide, phenyl, furan, and thiophene. These types of compounds are often used in the development of pharmaceuticals and other chemical products .
Synthesis Analysis
While the specific synthesis pathway for this compound is not available, similar compounds are often synthesized through reactions like aldol condensation . Furanic conjugated enones, for example, can be synthesized from furfural, 5-hydroxymethylfurfural, and its derivatives by aldol condensation .Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The InChI code provided in one of the search results can be used to generate a 3D structure of a similar compound .Scientific Research Applications
- Furan derivatives have gained attention in medicinal chemistry for their antibacterial properties. These compounds exhibit efficacy against both gram-positive and gram-negative bacteria . Researchers have synthesized novel furan derivatives and evaluated their antibacterial activity, aiming to combat microbial resistance. By incorporating the furan nucleus, chemists have developed innovative antibacterial agents.
- Furan-containing compounds, including our target molecule, have shown promise as potential anticancer agents. Their diverse biological effects include anti-inflammatory, analgesic, and anticancer properties . Researchers continue to investigate the mechanisms by which furan derivatives inhibit cancer cell growth and explore their potential in cancer therapy.
- Some furan derivatives exhibit enzyme inhibition properties. For instance, low doses of a specific compound inhibited monophenolase activity, while higher doses increased enzyme activity . Understanding these interactions can lead to applications in enzyme-targeted therapies.
- Theoretical investigations have revealed that certain chalcones containing furan moieties exhibit cytotoxic effects against lung carcinoma cells . This finding suggests potential applications in cancer treatment.
- Researchers have synthesized furan-2-yl(phenyl)methanone derivatives and studied their interactions with proteins. Structural characterization using NMR and mass spectral data provides insights into their potential protein-binding properties .
- Furan derivatives have been explored for various therapeutic advantages, including anti-ulcer, diuretic, muscle relaxant, and anti-anxiety effects . Their versatility makes them intriguing candidates for drug development.
Antibacterial Activity
Anticancer Potential
Enzyme Inhibition
Cytotoxic Effects
Protein Interaction Studies
Other Therapeutic Areas
properties
IUPAC Name |
(E)-N-[2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl]-3-thiophen-3-ylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO3S/c21-17(12-20-19(22)8-3-14-9-11-24-13-14)15-4-6-16(7-5-15)18-2-1-10-23-18/h1-11,13,17,21H,12H2,(H,20,22)/b8-3+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXIVWIDTOGBONB-FPYGCLRLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CC=C(C=C2)C(CNC(=O)C=CC3=CSC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)C2=CC=C(C=C2)C(CNC(=O)/C=C/C3=CSC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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